
N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine
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Overview
Description
N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Mechanism of Action
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(3-(Trifluoromethyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-(3-(Trifluoromethyl)phenyl)morpholine: Contains a morpholine ring, offering different pharmacokinetic properties.
N-(3-(Trifluoromethyl)phenyl)pyrrole: Features a pyrrole ring, which may affect its reactivity and biological activity.
Uniqueness
N-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group. This combination imparts specific chemical and biological properties, such as increased stability and enhanced interaction with biological targets .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15-16H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVUUNJOQCZRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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